1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group (-COOH) and an amide group (CONH2), which are attached to the pyrrolidine ring .Chemical Reactions Analysis
Amino acids, which this compound is a derivative of, can undergo a variety of chemical reactions. They can act as both acids and bases due to their amphoteric nature . They can also form peptide bonds through a nucleophilic attack by the amino group of one amino acid at the electrophilic carbonyl carbon of the carboxyl group of another amino acid .Physical and Chemical Properties Analysis
Amino acids, including this compound, are typically colorless, crystalline substances . They have high melting points (200-300°C) due to their ionic properties . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications
Chemical Interactions and Biological Importance
This compound, like others within its chemical class, has been explored for its potential interactions and effects within biological systems. Studies have shown that similar carboxylic acid derivatives play crucial roles in biological processes, including interactions with metals that affect the electronic systems of biologically important molecules. For example, benzoates and carboxylic acids interact with metals, influencing their stability and reactivity, which is essential for understanding their interactions with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005). Furthermore, the derivative's incorporation into polymers, facilitated by its reactions with metal salts, has been reviewed, highlighting its utility in creating materials with integrated metal components for advanced technological applications (Matsuda, 1997).
Contribution to Food Safety and Environmental Research
Compounds structurally related to 1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid have been analyzed for their roles in the formation and fate of potentially harmful compounds in food, such as heterocyclic aromatic amines. These findings are crucial for understanding how cooking methods and food preservation can influence the formation of substances with potential health risks (Zamora & Hidalgo, 2015). Additionally, the environmental fate and behavior of related chemical structures in aquatic systems have been reviewed, providing insights into their biodegradability and the implications for water treatment processes (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Potential and Drug Synthesis
The pharmacological potential of this compound and related structures is vast. Certain chemical groups within this domain have been identified as promising for synthesizing compounds with central nervous system (CNS) activity, underscoring the structural importance of these molecules in developing new therapeutic agents (Saganuwan, 2017). Moreover, the diverse biological activities of compounds like oxadiazole derivatives, which share similarities with the compound , have been extensively reviewed, highlighting their potential in new drug development across various therapeutic categories (Jalhan, Singh, Saini, Sethi, & Jain, 2017).
Biotechnological and Industrial Applications
In biotechnology and industrial chemistry, the functionalities inherent to compounds like this compound offer promising applications. For instance, their role in liquid-liquid extraction processes for recovering carboxylic acids from aqueous streams has been reviewed, providing valuable insights for the production of bio-based chemicals and plastics (Sprakel & Schuur, 2019).
Properties
IUPAC Name |
1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-2-3-5-10(8)12(17)14-15-7-9(13(18)19)6-11(15)16/h2-5,9H,6-7H2,1H3,(H,14,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZWBGNPCHGQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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